1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane

Beschreibung

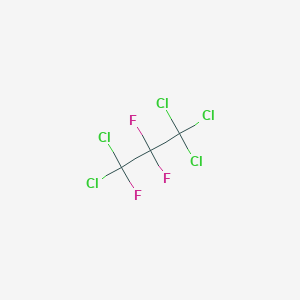

1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane (CAS 2354-06-5), designated as CFC-213, is a fully halogenated chlorofluorocarbon (CFC) with five chlorine and three fluorine atoms. Historically, CFC-213 was used in industrial applications such as refrigeration, foam blowing, and solvent cleaning. However, its production and use have been phased out under the Montreal Protocol due to its high ODP and contribution to stratospheric ozone depletion .

Eigenschaften

IUPAC Name |

1,1,1,3,3-pentachloro-2,2,3-trifluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl5F3/c4-2(5,6)1(9,10)3(7,8)11 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZMYTBCTJCBQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)(C(Cl)(Cl)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl5F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074321 | |

| Record name | CFC-213ca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2354-06-5 | |

| Record name | CFC 213 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002354065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Trifluoropentachloropropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CFC-213ca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Fluorination of Chlorinated Propane Derivatives

The primary route to synthesize 1,1,1,3,3-pentachloro-2,2,3-trifluoropropane involves the selective fluorination of chlorinated propane precursors. This is typically achieved by reacting hydrogen fluoride (HF) with chlorinated propanes such as 1,1,1,3,3-pentachloropropane or partially fluorinated derivatives in the liquid phase.

Catalytic Fluorination: The reaction is often catalyzed by chromium oxide-based catalysts, sometimes doped with metals like aluminum, zinc, or cobalt to enhance selectivity and conversion efficiency. The fluorination proceeds with high selectivity under carefully controlled temperatures (generally between 65°C and 175°C) and pressures in agitated reactors to maintain liquid phase conditions. This method can produce the target trifluoropropane with minimized by-products.

Non-Catalytic Fluorination: Some processes utilize anhydrous HF without catalysts, relying on temperature and reactant ratios to control the reaction pathway. This method is often integrated with continuous removal of by-product hydrogen chloride (HCl) to drive the reaction forward and improve yield.

Synthesis via Reaction of Carbon Tetrachloride and Vinyl Chloride

An alternative preparative step involves the initial formation of 1,1,1,3,3-pentachloropropane by reacting carbon tetrachloride with vinyl chloride. This intermediate can then be fluorinated with hydrogen fluoride to yield the trifluoropropane compound.

Hydrogenation and Reduction Methods

Although less common, hydrogenation reactions of fluorinated chloropropanes have been explored to modify halogenation patterns and produce related derivatives. For example, hydrogenation of 1,1,1,3,3-pentachloro-2,2,3-trifluoropropane using platinum-supported catalysts has been studied to yield hydrogen-containing fluoropropanes under controlled conditions.

Reaction Conditions and Catalysts

| Parameter | Typical Range / Type | Notes |

|---|---|---|

| Temperature | 65°C to 175°C | Liquid phase fluorination |

| Pressure | Moderate, controlled | To maintain liquid phase and reaction rate |

| Catalyst | Chromium oxide-based, doped with Al, Zn, Co | Enhances selectivity and conversion |

| Reactants | 1,1,1,3,3-Pentachloropropane or derivatives + HF | Starting materials |

| Reactor Type | Agitated, temperature-controlled liquid phase reactors | Series reactors for scale-up |

| By-product Removal | Continuous HCl removal | Drives reaction equilibrium forward |

Reaction Mechanism Insights

The fluorination mechanism involves nucleophilic substitution of chlorine atoms by fluoride ions from HF, facilitated by the catalyst surface. The electron-withdrawing effects of chlorine and fluorine atoms influence the reactivity and stability of intermediates, guiding selective substitution at specific carbon centers. The process aims to maximize trifluorination at the 2,2,3 positions while retaining chlorines at 1,1,1 and 3,3 positions.

Research Outcomes and Data Analysis

Yield and Selectivity

- Studies report high conversion rates (>85%) of pentachloropropane to the trifluorinated product under optimized catalytic fluorination conditions.

- Selectivity towards 1,1,1,3,3-pentachloro-2,2,3-trifluoropropane is enhanced by controlling temperature and HF feed ratios.

- By-products such as under-fluorinated intermediates and hydrogen chloride are managed by continuous removal and recycling strategies.

Comparative Analysis of Catalysts

Industrial Scale Integration

- Industrial processes often employ multiple reactors in series to increase throughput and control reaction stages.

- Recycling of unreacted starting materials and HF is standard to optimize resource use and minimize waste.

- Integrated purification steps separate the trifluoropropane product from HCl and other by-products, ensuring product purity suitable for downstream applications.

Summary Table of Preparation Routes

| Preparation Method | Starting Material(s) | Catalyst/Conditions | Product Yield & Selectivity | Notes |

|---|---|---|---|---|

| Fluorination of 1,1,1,3,3-Pentachloropropane | 1,1,1,3,3-Pentachloropropane + HF | Cr2O3-based catalyst, 65–175°C, liquid phase | High yield, high selectivity | Most common industrial method |

| Reaction of Carbon Tetrachloride and Vinyl Chloride | CCl4 + Vinyl chloride | Single-step chlorination | Intermediate pentachloropropane | Precursor synthesis before fluorination |

| Non-catalytic fluorination | 1,1,1,3,3-Pentachloropropane + HF | No catalyst, controlled temp & pressure | Moderate yield | Simpler setup, less selective |

| Hydrogenation of fluorinated chloropropanes | Fluorinated chloropropane derivatives | Pt-supported catalyst, hydrogen gas | Modified fluoropropane derivatives | Used for derivative synthesis |

Analyse Chemischer Reaktionen

1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the reaction conditions and the nature of the reagents used.

Wissenschaftliche Forschungsanwendungen

1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other halogenated compounds.

Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1,1,1,3,3-pentachloro-2,2,3-trifluoropropane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific biological context and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key properties and regulatory statuses of CFC-213 and structurally or functionally related compounds:

Structural and Functional Differences

- CFC-213 vs. CFC-212 : Both are fully chlorinated CFCs, but CFC-212 contains six chlorine atoms (vs. five in CFC-213) and two fluorine atoms, resulting in slightly lower volatility and similar ODP .

- CFC-213 vs. HCFC-225cb: HCFC-225cb has two chlorine atoms and five fluorine atoms, with one hydrogen atom, reducing its atmospheric lifetime and ODP.

- CFC-213 vs.

- CFC-213 vs.

Environmental and Regulatory Impact

- Ozone Depletion : CFC-213 has a high ODP (~0.6–0.8 relative to CFC-11) due to its five chlorine atoms, which release ozone-destroying radicals upon UV photolysis. In contrast, HCFCs like HCFC-225cb have lower ODP (~0.03) due to fewer chlorine atoms and hydrogen-induced degradation .

- Global Warming : CFC-213 has a moderate GWP (~640), while HFC-245fa’s GWP is significantly higher (~1,030). HFOs like HFO-1234ze have near-zero GWP .

- Regulatory Status : CFC-213 is banned under the Montreal Protocol, whereas HCFC-225cb is phased out in developed nations. HFC-245fa faces restrictions under the Kigali Amendment, while HFOs are widely adopted .

Industrial and Physical Properties

- Boiling Point : CFC-213 (−18°C) is less volatile than HFC-245fa (15°C) due to chlorine’s electron-withdrawing effects, making it less suitable for low-temperature applications .

- Stability : CFC-213’s fully halogenated structure grants it high thermal and chemical stability, prolonging its atmospheric lifetime (up to 85 years). HCFCs and HFCs degrade faster due to hydrogen reactivity .

- Synthesis : CFC-213 is a byproduct of HFC-245fa production via catalytic hydrogenation of chlorinated precursors (e.g., 1,1,1,3,3-pentafluoro-2,2,3-trichloropropane) .

Biologische Aktivität

1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane (CAS No. 2354-06-5) is a halogenated organic compound with the molecular formula C₃Cl₅F₃ and a molecular weight of 270.292 g/mol. This compound is part of a larger class of chemicals known for their applications in various industrial processes but also raises concerns regarding their biological activity and environmental impact.

- Molecular Formula: C₃Cl₅F₃

- Molecular Weight: 270.292 g/mol

- IUPAC Name: 1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane

- Chemical Structure: Available in multiple formats including 2D and 3D representations .

Toxicological Profile

Research indicates that halogenated hydrocarbons like 1,1,1,3,3-pentachloro-2,2,3-trifluoropropane exhibit significant biological activity that can affect human health and the environment. The primary areas of concern include:

Environmental Impact

The persistence of halogenated compounds in the environment is a critical issue. These substances tend to bioaccumulate in the food chain and can lead to significant ecological consequences:

- Bioaccumulation: Due to their lipophilic nature, these compounds can accumulate in the fatty tissues of organisms leading to higher concentrations at higher trophic levels .

- Regulatory Status: The compound is subject to regulations under various environmental laws due to its potential harmful effects. It is classified under the EU REACH Regulation as a substance of very high concern (SVHC) due to its persistent and bioaccumulative properties .

Case Study 1: Endocrine Disruption in Aquatic Species

A study conducted on aquatic organisms exposed to various chlorinated hydrocarbons found that exposure led to alterations in reproductive behaviors and hormone levels. Specifically:

- Organisms Studied: Fish species exposed to pentachloro compounds.

- Findings: Significant changes in estrogen levels and reproductive success rates were observed.

Case Study 2: Neurotoxic Effects in Laboratory Animals

Research involving laboratory rats exposed to high doses of chlorinated hydrocarbons revealed:

- Symptoms Observed: Behavioral changes indicative of neurotoxicity.

- Conclusion: The study suggested a correlation between exposure levels and cognitive impairments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.